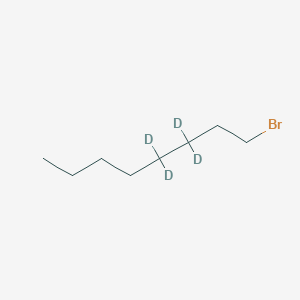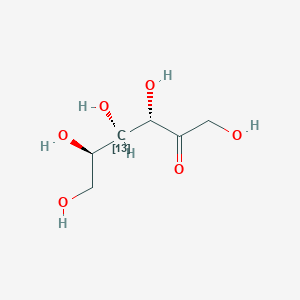
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a complex organic compound characterized by its multiple hydroxyl groups and a ketone functional group This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and interactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one typically involves the selective protection and deprotection of hydroxyl groups, as well as the introduction of the ketone functional group. One common method includes the use of protecting groups such as acetals or silyl ethers to shield specific hydroxyl groups during the reaction process. The ketone group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tosyl chloride for the formation of tosylates, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and engage in various non-covalent interactions, influencing its binding affinity and specificity. These interactions can modulate enzymatic activity, alter metabolic pathways, and affect cellular signaling processes.
Comparación Con Compuestos Similares
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexane: Lacks the ketone group, leading to different chemical properties and reactivity.
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-ol: Contains a secondary alcohol instead of a ketone, affecting its oxidation and reduction behavior.
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-al: An aldehyde derivative with distinct reactivity compared to the ketone.
Uniqueness: The presence of the ketone group in (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one imparts unique chemical properties, such as its ability to undergo specific oxidation and reduction reactions. Its stereochemistry also plays a significant role in its interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5+1 |
Clave InChI |
BJHIKXHVCXFQLS-NTSFQPHGSA-N |
SMILES isomérico |
C([C@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


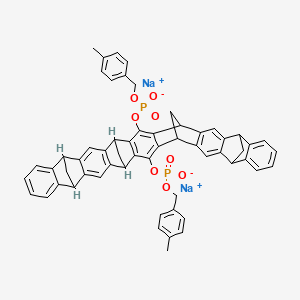
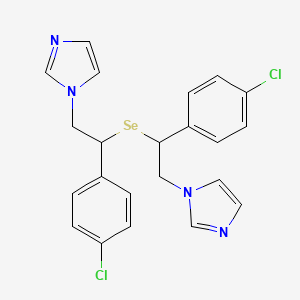
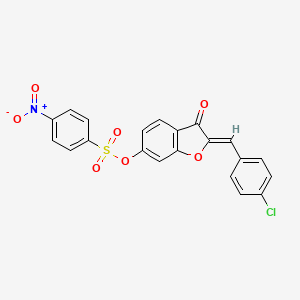
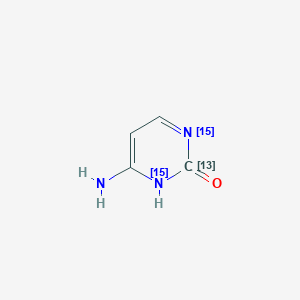
![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
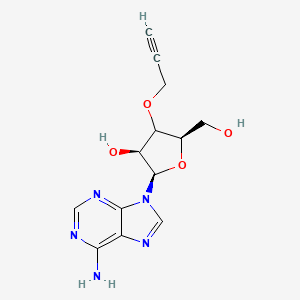
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)

![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
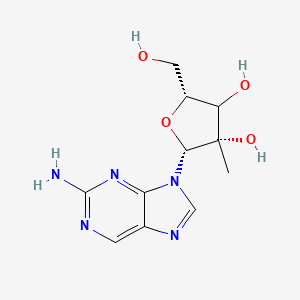

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
